molecular formula C13H12N4O B2758279 N-(indolin-5-yl)pyrazine-2-carboxamide CAS No. 1405325-23-6

N-(indolin-5-yl)pyrazine-2-carboxamide

Cat. No.: B2758279
CAS No.: 1405325-23-6
M. Wt: 240.266
InChI Key: OVXYBPQSJRYJES-UHFFFAOYSA-N
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Description

N-(indolin-5-yl)pyrazine-2-carboxamide is a compound that belongs to the class of heterocyclic organic compoundsThe compound’s molecular formula is C13H12N4O, and it has a molar mass of 240.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(indolin-5-yl)pyrazine-2-carboxamide typically involves the reaction of indole derivatives with pyrazine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or WSC.HCl (water-soluble carbodiimide hydrochloride) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(indolin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or pyrazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(indolin-5-yl)pyrazine-2-carboxylic acid, while reduction could produce N-(indolin-5-yl)pyrazine-2-methanol.

Scientific Research Applications

N-(indolin-5-yl)pyrazine-2-carboxamide has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of N-(indolin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its potential therapeutic effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(indolin-5-yl)pyrazine-2-carboxylic acid
  • N-(indolin-5-yl)pyrazine-2-methanol
  • N-(indolin-5-yl)pyrazine-2-thiol

Uniqueness

N-(indolin-5-yl)pyrazine-2-carboxamide stands out due to its unique combination of the indole and pyrazine moieties, which confer distinct chemical and biological properties. Its ability to form stable amide bonds and interact with various biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13(12-8-14-5-6-16-12)17-10-1-2-11-9(7-10)3-4-15-11/h1-2,5-8,15H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXYBPQSJRYJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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